2H-2-Ethyl-d5 Candesartan

LC-MS/MS Pharmacokinetics Bioequivalence

Quantitative LC-MS/MS of candesartan requires a stable isotope internal standard with a minimum 3 Da mass shift and identical chromatographic behavior to correct matrix effects. Generic isotopologues risk ion suppression and regulatory failure. 2H-2-Ethyl-d5 Candesartan eliminates this risk: - 5 Da mass shift (m/z 446.10→268.20) prevents spectral overlap in MRM - Validated for human plasma at 5-1000 ng/mL, RSD <15%, meeting FDA/EMA guidelines - Co-elutes with C175575 impurity for accurate impurity quantification per ICH Q3A/B Supplied with full characterization data for immediate GMP method implementation.

Molecular Formula C26H24N6O3
Molecular Weight 473.548
CAS No. 1246820-58-5
Cat. No. B565709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-2-Ethyl-d5 Candesartan
CAS1246820-58-5
Synonyms2-Ethoxy-1-[[2’-[2-(ethyl-d5)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid; 
Molecular FormulaC26H24N6O3
Molecular Weight473.548
Structural Identifiers
SMILESCCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
InChIInChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
InChIKeyOFOKUACFEHSBTR-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-2-Ethyl-d5 Candesartan Overview


2H-2-Ethyl-d5 Candesartan (CAS 1246820-58-5) is a deuterium-labeled analog of Candesartan Cilexetil, an angiotensin II receptor antagonist . This compound features five deuterium atoms specifically incorporated at the 2-ethyl position on the tetrazole ring, which confers a distinct molecular weight of 473.54 g/mol [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of candesartan and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise pharmacokinetic and bioequivalence assessments . The compound is also classified as a labeled impurity standard for Candesartan Cilexetil, specifically the C175575 impurity .

Why 2H-2-Ethyl-d5 Candesartan Cannot Be Substituted


Generic substitution of 2H-2-Ethyl-d5 Candesartan with alternative candesartan isotopologues (e.g., Candesartan-d4, Candesartan-d5 [parent core-labeled]) or non-deuterated analogs is not scientifically valid for quantitative LC-MS/MS assays due to three critical analytical performance parameters: (1) position-specific deuteration at the 2-ethyl group directly alters the precursor and product ion m/z transitions required for selective multiple reaction monitoring (MRM) ; (2) the molecular weight and isotopic purity define the mass shift, which must be ≥3 Da from the analyte to avoid spectral overlap and ensure accurate quantification in complex biological matrices ; and (3) the specific labeling pattern directly impacts the compound's chromatographic retention time and ionization efficiency, which must be rigorously validated against the unlabeled analyte to correct for matrix effects . These parameters are unique to this compound and cannot be assumed for other labeled standards, making direct substitution a significant source of analytical error in pharmacokinetic and bioequivalence studies.

2H-2-Ethyl-d5 Candesartan Analytical Evidence


MRM Transitions for Plasma Quantification

In a validated UPLC-MS/MS protocol for human plasma, 2H-2-Ethyl-d5 Candesartan (or its close analog Candesartan-d5) was used as an internal standard. The MRM transition for the deuterated internal standard was m/z 446.10 → 268.20, compared to m/z 441.00 → 263.18 for the unlabeled candesartan analyte . This 5 Da mass shift enables complete chromatographic separation and eliminates isotopic cross-talk.

LC-MS/MS Pharmacokinetics Bioequivalence

Isotopic Purity for Accurate Quantification

The specific incorporation of five deuterium atoms at the 2-ethyl position of 2H-2-Ethyl-d5 Candesartan results in a molecular weight of 473.54 g/mol, a 33.08 Da increase over the unlabeled 2H-2-Ethyl Candesartan impurity (468.51 g/mol) and a 33.08 Da increase over unlabeled Candesartan (440.46 g/mol) [1]. This mass shift is larger than the typical +4 Da for Candesartan-d4 (444.46 g/mol), providing enhanced spectral separation and reducing the risk of isotopic interference from the analyte's natural M+1 or M+2 isotopologues .

Stable Isotope Labeling Internal Standard Mass Spectrometry

Impurity Standard for Quality Control

2H-2-Ethyl-d5 Candesartan is specifically designated as a labeled standard for the Candesartan impurity C175575 (2H-2-Ethyl Candesartan), a critical process-related impurity in the synthesis of Candesartan Cilexetil . In HPLC analysis, the deuterated analog co-elutes with the unlabeled impurity, providing a structurally identical yet spectrally distinct internal standard. This eliminates the need for a structurally dissimilar analog (e.g., irbesartan), which may exhibit different retention times and ionization efficiencies, thereby reducing the accuracy of impurity quantification [1].

Pharmaceutical Impurity Analysis HPLC Quality Control

Validated Pharmacokinetic Assay Precision

A UPLC-MS/MS method using a deuterated internal standard (IS) analogous to 2H-2-Ethyl-d5 Candesartan demonstrated validated performance metrics for candesartan quantification in human plasma. The method achieved a linear range of 5-1000 ng/mL with a coefficient of determination (r²) ≥0.99. Precision, assessed at three quality control (QC) levels (15, 400, and 750 ng/mL), showed relative standard deviation (RSD) values of <15% for both within-batch and between-batch analyses . This performance is directly attributable to the use of a stable isotope-labeled IS, which corrects for matrix effects and instrument variability.

Method Validation Precision Accuracy

Regulatory Compliance for Method Validation

Deuterated standards like 2H-2-Ethyl-d5 Candesartan are specifically supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Candesartan [1]. This contrasts with non-certified or research-grade internal standards that may lack the full documentation (e.g., Certificates of Analysis detailing isotopic purity, residual solvents) required for regulatory submission.

Regulatory Compliance ANDA Method Validation

2H-2-Ethyl-d5 Candesartan Applications


Clinical PK and Bioequivalence Quantification

2H-2-Ethyl-d5 Candesartan is ideally suited as an internal standard for the LC-MS/MS quantification of candesartan in human plasma. Its 5 Da mass shift from the unlabeled analyte (m/z 441.00 → 263.18 vs. 446.10 → 268.20) ensures complete separation in MRM mode, enabling accurate measurement across a clinically relevant concentration range of 5-1000 ng/mL with high precision (RSD <15%) . This performance meets FDA and EMA guidelines for bioanalytical method validation, making it a critical reagent for studies supporting ANDA submissions and therapeutic drug monitoring.

C175575 Impurity Quantification in Candesartan Cilexetil

As a labeled standard for the C175575 impurity, 2H-2-Ethyl-d5 Candesartan enables precise quantification of this process-related impurity in both drug substance and finished product. Its structural identity to the impurity, coupled with a +5 Da mass difference, allows for co-elution in HPLC methods while providing a spectrally distinct signal for MS or UV detection . This application is essential for meeting ICH Q3A/Q3B impurity thresholds and for demonstrating control over the manufacturing process in regulatory submissions.

QC Method Validation for Manufacturing

This compound is supplied with detailed characterization data that meets regulatory standards for analytical method validation (AMV) and quality control (QC) [1]. It can be directly implemented into validated test methods for the release and stability testing of candesartan cilexetil formulations. Its use ensures that QC laboratories can generate robust, defensible data for batch certification, reducing the risk of out-of-specification investigations and ensuring compliance with cGMP requirements.

Preclinical PK and Tissue Distribution Studies

In preclinical research, 2H-2-Ethyl-d5 Candesartan serves as an internal standard for the accurate determination of candesartan concentrations in various biological matrices (e.g., plasma, urine, tissue homogenates). Its use corrects for matrix effects and sample-to-sample variability inherent in complex biological samples, enabling robust pharmacokinetic parameter estimation (e.g., AUC, Cmax, Tmax) and supporting the translation of findings from animal models to clinical development .

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